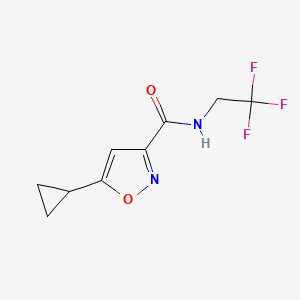

5-环丙基-N-(2,2,2-三氟乙基)-1,2-恶唑-3-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide, also known as CX-4945, is a small molecule inhibitor that targets protein kinase CK2. CK2 is a serine/threonine kinase that is involved in various cellular processes, including cell proliferation, differentiation, and apoptosis. CX-4945 has been shown to have potential therapeutic applications in various cancers, inflammatory diseases, and viral infections.

科学研究应用

钌催化的三唑基支架合成

- 研究应用: Ferrini 等人 (2015) 的研究讨论了 5-氨基-1,2,3-三唑-4-羧酸盐的合成,这对于基于三唑支架创建肽模拟物或生物活性化合物至关重要。这项研究突出了此类化合物在开发生物活性物质(包括潜在的 HSP90 抑制剂)中的重要性。

- 参考文献: Ferrini 等人,2015

- 研究应用: Wasserman、Gambale 和 Pulwer (1981) 描述了使用与本化合物类似的恶唑作为合成大环内酯(如 recifeiolide 和 curvularin)的前体。这一应用突出了恶唑在合成具有潜在药用价值的复杂有机化合物中的作用。

- 参考文献: Wasserman 等人,1981

- 研究应用: Pokhodylo、Slyvka 和 Pavlyuk (2021) 的一项研究重点关注了与本化合物在结构上相似的三唑化合物的晶体结构和 Hirshfeld 表面分析。这项研究对于了解此类化合物的分子和晶体学特性至关重要,这在药物设计和其他应用中可能至关重要。

- 参考文献: Pokhodylo 等人,2021

- 研究应用: 陆等人 (2021) 合成了一种与本化合物结构相关的分子,显示出对癌细胞系的显着抑制活性。这突出了此类化合物在开发抗肿瘤剂中的潜在用途。

- 参考文献: 陆等人,2021

作用机制

Target of Action

The primary targets of the compound 5-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide are protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them (phosphorylation). This process is crucial in transmitting signals within cells and regulating cellular activities.

Mode of Action

5-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide acts as a modulator of protein kinases . It interacts with these targets, leading to changes in their activity. This modulation can result in the alteration of the phosphorylation state of proteins, thereby affecting their function and the cellular processes they are involved in.

Biochemical Pathways

The compound 5-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide affects the protein kinase-mediated pathways . These pathways play a significant role in various cellular processes, including cell growth, differentiation, and apoptosis. The downstream effects of these pathways can lead to changes in cell behavior and function.

属性

IUPAC Name |

5-cyclopropyl-N-(2,2,2-trifluoroethyl)-1,2-oxazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9F3N2O2/c10-9(11,12)4-13-8(15)6-3-7(16-14-6)5-1-2-5/h3,5H,1-2,4H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMWMDEWUSZNOHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9F3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(3-butyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2558819.png)

![4-chloro-N-({5-[(2-chloro-6-fluorobenzyl)sulfanyl]-4-ethyl-4H-1,2,4-triazol-3-yl}methyl)benzenesulfonamide](/img/structure/B2558820.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-propoxybenzenesulfonamide](/img/structure/B2558822.png)

![N-(4-(2-((3-chloro-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2558834.png)

![8-(5-Chloro-2-methylphenyl)-1,7-dimethyl-1,3,5-trihydro-4-imidazolino[1,2-h]pu rine-2,4-dione](/img/structure/B2558837.png)

![N-(3-ethylphenyl)-3-[methyl(phenylsulfonyl)amino]thiophene-2-carboxamide](/img/structure/B2558839.png)

![1-{1-[(2-Phenyl-1,3-thiazol-4-yl)methyl]piperidin-4-yl}-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2558840.png)